3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one

physicochemical characterization quality control thermal analysis

3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one (CAS 72553-67-4) is a 3‑substituted 1,2,3‑benzotriazin‑4(3H)‑one heterocycle (molecular formula C₉H₉N₃O₂, MW 191.19). It is primarily valued as a synthetic building block in medicinal-chemistry libraries and as a functional ligand for metal‑organic frameworks (MOFs) and covalent organic frameworks (COFs).

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 72553-67-4
Cat. No. B3056585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one
CAS72553-67-4
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCO
InChIInChI=1S/C9H9N3O2/c13-6-5-12-9(14)7-3-1-2-4-8(7)10-11-12/h1-4,13H,5-6H2
InChIKeyOENHVTAMUAZEKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identify 3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one (CAS 72553-67-4) for Research and MOF Ligand Procurement


3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one (CAS 72553-67-4) is a 3‑substituted 1,2,3‑benzotriazin‑4(3H)‑one heterocycle (molecular formula C₉H₉N₃O₂, MW 191.19) . It is primarily valued as a synthetic building block in medicinal-chemistry libraries and as a functional ligand for metal‑organic frameworks (MOFs) and covalent organic frameworks (COFs) . Unlike simple 3‑alkyl or 3‑aryl benzotriazinones, the pendant hydroxyethyl arm provides a hydrogen‑bond donor/acceptor site and a synthetic handle for further derivatization [1]. Commercial availability at gram‑to‑100 g scale (purity ≥95 %) enables direct procurement for structure–activity relationship (SAR) investigations .

3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one Cannot Be Replaced by Generic Benzotriazinone Analogs Without Loss of Key Functionality


3‑(2‑Hydroxyethyl)‑1,2,3‑benzotriazin‑4(3H)‑one occupies a narrow chemical space that is not duplicated by close congeners such as 3‑methyl‑, 3‑phenyl‑ or 3‑unsubstituted benzotriazinones . The hydroxyethyl substituent simultaneously increases aqueous solubility (predicted logP ≈ –0.22 vs +0.5–1.5 for simple 3‑alkyl analogs) and furnishes a reactive primary alcohol for postsynthetic modification . In MOF/COF linker chemistry, the terminal –OH group enables hydrogen‑bond‑directed assembly that is impossible with the parent 3H‑benzotriazin‑4‑one or with 3‑methyl analogs [1]. Consequently, generic substitution erases both the property advantages and the site‑specific reactivity that define the compound's procurement value.

Head‑to‑Head Procurement Evidence: 3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one vs. Closest Structural Comparators


Melting Point Depression Relative to Parent 1,2,3-Benzotriazin-4(3H)-one Enables Purity Control

The target compound exhibits a melting point of 114 °C (off‑white solid) , which is notably lower than that of the parent 1,2,3‑benzotriazin‑4(3H)‑one (m.p. 119–121 °C) . This 5–7 °C depression arises from the hydroxyethyl substituent disrupting crystal packing and provides a straightforward differential identity check during incoming quality control that cannot be mimicked by the unsubstituted scaffold or by 3‑methyl‑ (m.p. ~128 °C) or 3‑phenyl‑ (m.p. ~155 °C) analogs.

physicochemical characterization quality control thermal analysis

Synthetic Yield in Alkylation of 1,2,3-Benzotriazin-4(3H)-one: 63% vs. 45–55% for Chloro‑ and Methyl Analogs

Alkylation of 1,2,3‑benzotriazin‑4(3H)‑one (1.5 g, 10 mmol) with 2‑bromoethanol (1.68 mL, 20 mmol) in refluxing butanone/K₂CO₃ delivers the title compound in 63 % yield . Under analogous conditions, alkylation with 1‑bromopropane to give the 3‑propyl analog proceeds in 52 % yield, and with methyl iodide the 3‑methyl analog is obtained in 45 % yield [1]. The higher yield for the hydroxyethyl derivative is attributed to the polar hydroxyl function facilitating phase‑transfer catalysis and reducing competing O‑alkylation side products.

synthetic efficiency process chemistry lab‑scale synthesis

LogP Reduction Drives Aqueous Compatibility Advantage Over 3‑Alkyl Comparators

The target compound displays a predicted octanol‑water partition coefficient (logP) of –0.22 and a topological polar surface area (tPSA) of 68.0 Ų . The parent 1,2,3‑benzotriazin‑4(3H)‑one has a predicted logP of +0.55, and the 3‑methyl analog +1.0 log units higher . This >0.7‑log‑unit shift translates to approximately a 5‑fold difference in aqueous solubility, which is critical for biochemical assays run at physiological pH and for compatibility with polar MOF‑synthesis solvents (e.g., H₂O/DMF mixtures).

drug‑likeness solubility ADME prediction

Hydroxyethyl Arm Enables Postsynthetic Functionalization in MOF Linker Chemistry

In the construction of triazine‑based MOF linkers, the terminal –OH group of 3‑(2‑hydroxyethyl)‑1,2,3‑benzotriazin‑4(3H)‑one can be directly elaborated to ester, ether, or carbamate tethers; this postsynthetic modification (PSM) capability has been demonstrated for isoreticular MOF systems [1]. The parent 3H‑benzotriazin‑4‑one and 3‑methyl analog lack a reactive pendant group, restricting their use to non‑functionalized framework nodes [2]. Thus, only the hydroxyethyl derivative permits orthogonal linker diversification after framework assembly.

MOF synthesis postsynthetic modification hydrogen‑bonded frameworks

Procurement‑Driven Application Scenarios for 3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one


Functional Building Block for Hydrogen‑Bonded MOFs and COFs

The pendant hydroxyethyl group serves as both a hydrogen‑bond donor and a metal‑coordination anchor, making this compound uniquely suited for the synthesis of isoreticular metal‑organic frameworks (IRMOFs) and hydrogen‑bonded organic frameworks (HOFs) [1]. Its low logP ensures compatibility with aqueous‑based solvothermal syntheses, while the reactive –OH allows postsynthetic modification to tune pore hydrophilicity. Procurement of ≥95 % purity material at 10–100 g scale supports multi‑gram framework synthesis campaigns.

Synthetic Intermediate for 5‑HT Receptor Ligand Development

The benzotriazinone core is a recognized scaffold for serotonin 5‑HT₁A and 5‑HT₃ receptor ligands [2]. The hydroxyethyl arm provides a vector for attaching arylpiperazine or benzamide pharmacophores via ether or ester linkages. Compared with 3‑unsubstituted or 3‑methyl benzotriazinones, this compound offers a built‑in derivatization site that eliminates the need for an additional deprotection step, thereby shortening synthetic routes and reducing procurement cost per final ligand.

Scaffold for Structure–Activity Relationship (SAR) Studies in Chymotrypsin Inhibition

Historical data on 3‑alkyl‑1,2,3‑benzotriazin‑4(3H)‑ones as irreversible chymotrypsin inhibitors [3] position this compound as a comparator for probing the role of side‑chain polarity in enzyme inactivation. Its 63 % synthetic yield from the parent benzotriazinone and distinct melting point facilitate rapid preparation of pure material for parallel SAR libraries where logP and hydrogen‑bonding capacity are the variables under investigation.

Antimalarial and Anticancer Hit Validation Probe

The benzotriazinone chemotype has demonstrated activity against P. falciparum and in JB6 cell transformation assays [4]. Using 3‑(2‑hydroxyethyl)‑1,2,3‑benzotriazin‑4(3H)‑one as a core scaffold allows medicinal chemists to explore whether the hydroxyethyl substituent improves selectivity over closely related 3‑alkyl analogs. The commercially available 95 % purity grade enables direct use in in‑vitro screening without additional purification.

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